

An In-depth Technical Guide to 14:1 Cholesteryl Ester-d7

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Compound of Interest

Compound Name: 14:1 cholesteryl ester-d7

Cat. No.: B15561183

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **14:1 cholesteryl ester-d7**, a deuterated analog of cholesteryl myristoleate. This document details its molecular characteristics, analytical methodologies for its quantification, and its relevance within key biological pathways. The information presented is intended to support researchers and professionals in the fields of lipidomics, drug development, and cardiovascular disease research.

Quantitative Data Summary

The following table summarizes the key quantitative data for 14:1 cholesteryl ester (cholesteryl myristoleate) and its deuterated form, **14:1 cholesteryl ester-d7**.

| Property | 14:1 Cholesteryl Ester (Cholesteryl Myristoleate) | 14:1 Cholesteryl Ester-d7 |
|-------------------|--|---|
| Molecular Formula | C ₄₁ H ₇₀ O ₂ [1] | C ₄₁ H ₆₃ D ₇ O ₂ [2] |
| Molecular Weight | 594.99 g/mol [1] | 602.04 g/mol [2] [3] |
| Exact Mass | 594.5376 g/mol | 601.581518 g/mol [4] |
| Synonyms | Cholesteryl myristoleate, Cholesterol 9-tetradecenoate | Cholesteryl-d7 myristoleate |
| CAS Number | 30950-26-6 [1] | 2342574-68-7 [2] |

Experimental Protocols

Detailed methodologies for the extraction and analysis of cholesteryl esters are crucial for accurate and reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Lipid Extraction from Plasma and Cells

The choice of lipid extraction method is critical for the quantitative recovery of cholesteryl esters. Two widely used methods are the Folch and Bligh-Dyer procedures.

2.1.1. Modified Folch Method for Lipid Extraction from Plasma

This method is suitable for the extraction of a broad range of lipids from plasma samples.

Materials:

- Plasma sample
- Chloroform:Methanol (2:1, v/v) solution
- 0.9% NaCl solution
- Glass centrifuge tubes with Teflon-lined caps
- Nitrogen gas stream

- Vortex mixer
- Centrifuge

Procedure:

- To 100 μ L of plasma in a glass centrifuge tube, add 2 mL of chloroform:methanol (2:1, v/v). For quantitative analysis, an internal standard such as **14:1 cholesteryl ester-d7** should be added at this stage.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- Add 500 μ L of 0.9% NaCl solution to the tube to induce phase separation.
- Vortex the mixture again for 30 seconds.
- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.
- Carefully aspirate and discard the upper aqueous layer.
- Collect the lower organic (chloroform) layer into a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis.

2.1.2. Bligh-Dyer Method for Lipid Extraction from Cultured Cells[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

This method is commonly used for extracting lipids from cell pellets.

Materials:

- Cell pellet

- Phosphate-buffered saline (PBS), ice-cold
- Chloroform:Methanol (1:2, v/v) solution
- Chloroform
- Deionized water
- Glass centrifuge tubes with Teflon-lined caps
- Vortex mixer
- Centrifuge

Procedure:

- Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
- Resuspend the cell pellet in 800 μ L of deionized water.
- Add 3 mL of chloroform:methanol (1:2, v/v) to the cell suspension.
- Vortex the mixture for 15 minutes to ensure complete homogenization and extraction.
- Add 1 mL of chloroform and vortex for 1 minute.
- Add 1 mL of deionized water and vortex for another minute.
- Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids.
- Dry the collected organic phase under a stream of nitrogen.
- Reconstitute the lipid extract in a suitable solvent for analysis.

Quantification of Cholesteryl Esters by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of individual cholesteryl ester species.[3]

Instrumentation and Columns:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., Zorbax ODS, 5 μ m particle size)[3]

Mobile Phase and Gradient:

- Isocratic elution with Acetonitrile:Isopropanol (50:50, v/v) is often effective.[3][9]

Procedure:

- Reconstitute the dried lipid extract in the mobile phase.
- Inject an appropriate volume (e.g., 20 μ L) of the sample onto the HPLC column.
- Elute the cholesteryl esters isocratically with Acetonitrile:Isopropanol (50:50, v/v) at a constant flow rate.
- Detect the eluting cholesteryl esters using a UV detector at 210 nm.[9]
- Identify and quantify the individual cholesteryl ester peaks by comparing their retention times and peak areas with those of known standards. **14:1 cholesteryl ester-d7** can be used as an internal standard for accurate quantification.

Quantification of Cholesteryl Esters by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for the analysis of cholesteryl esters, especially when using a deuterated internal standard like **14:1 cholesteryl ester-d7**. [4][10][11][12]

Instrumentation:

- UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
- Reversed-phase C18 column (e.g., Gemini 5U C18)[10]

Mobile Phase:

- Solvent A: Acetonitrile:Water (60:40) with 10 mM ammonium formate
- Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

Gradient Program:

- A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the hydrophobic cholesteryl esters.

Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI)
- Precursor Ion (for **14:1 Cholesteryl Ester-d7**): m/z 602.04
- Product Ion (for **14:1 Cholesteryl Ester-d7**): A characteristic fragment ion resulting from the neutral loss of the fatty acid moiety.
- Multiple Reaction Monitoring (MRM): Set up transitions for the specific cholesteryl esters of interest and the d7-internal standard.

Procedure:

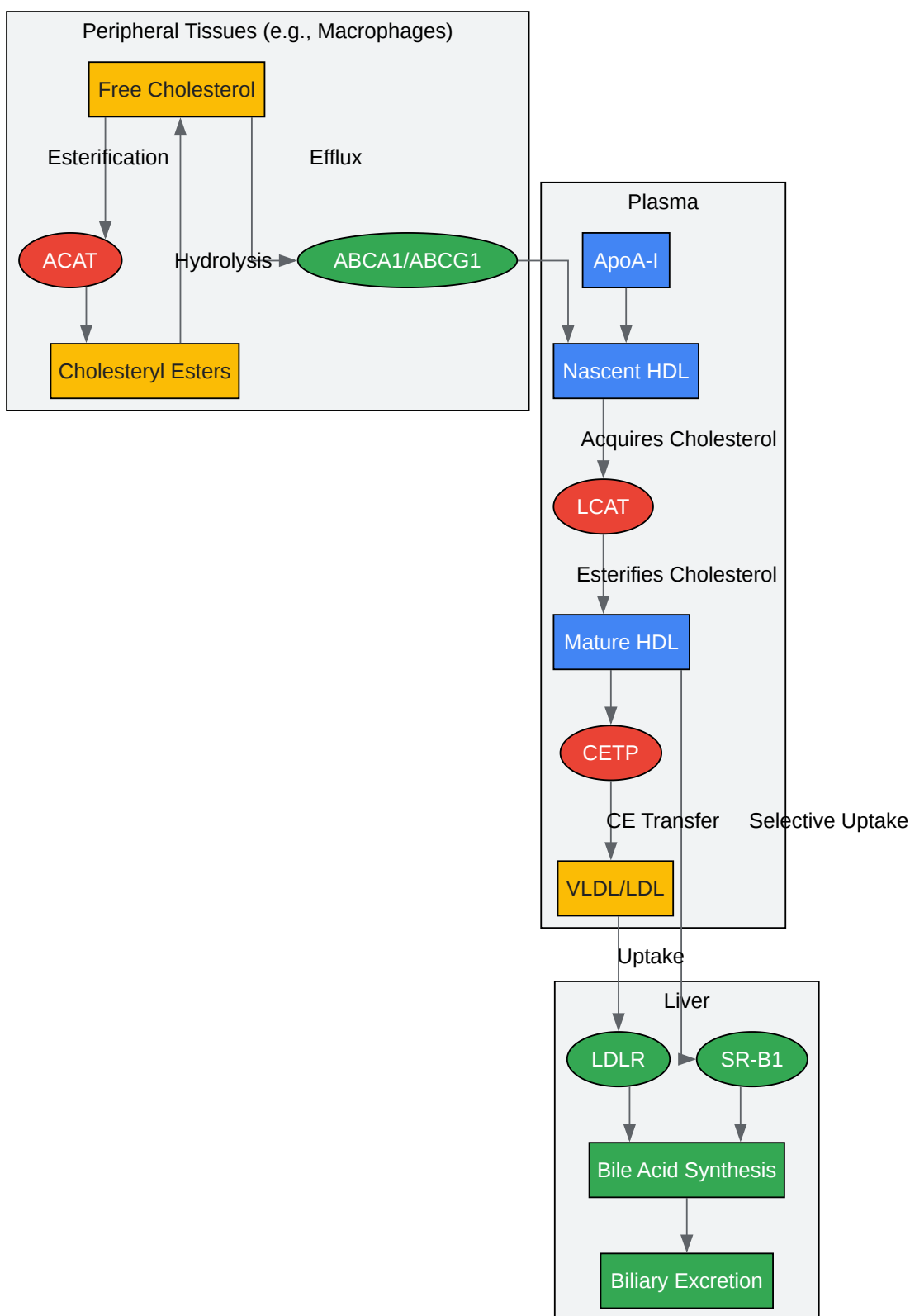
- Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol).
- Inject the sample onto the LC-MS/MS system.
- Separate the cholesteryl esters using the defined gradient program.
- Detect and quantify the target analytes using MRM mode, monitoring the specific precursor-to-product ion transitions.
- Calculate the concentration of each cholesteryl ester by comparing its peak area ratio to that of the **14:1 cholesteryl ester-d7** internal standard.

Signaling Pathways and Workflows

Cholesteryl esters are central to several key metabolic pathways. Understanding these pathways is essential for interpreting experimental data and for drug development.

Reverse Cholesterol Transport Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.^{[13][14][15]} This pathway is critical for preventing the accumulation of cholesterol in arteries and the development of atherosclerosis.

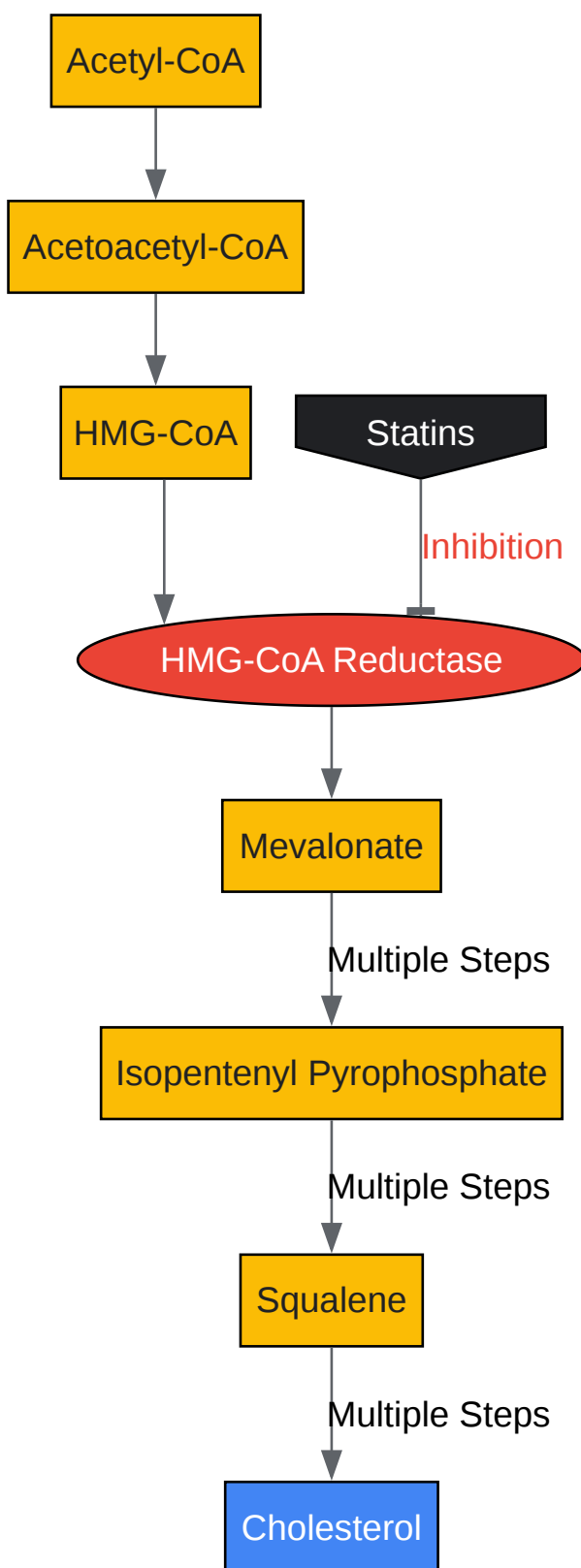


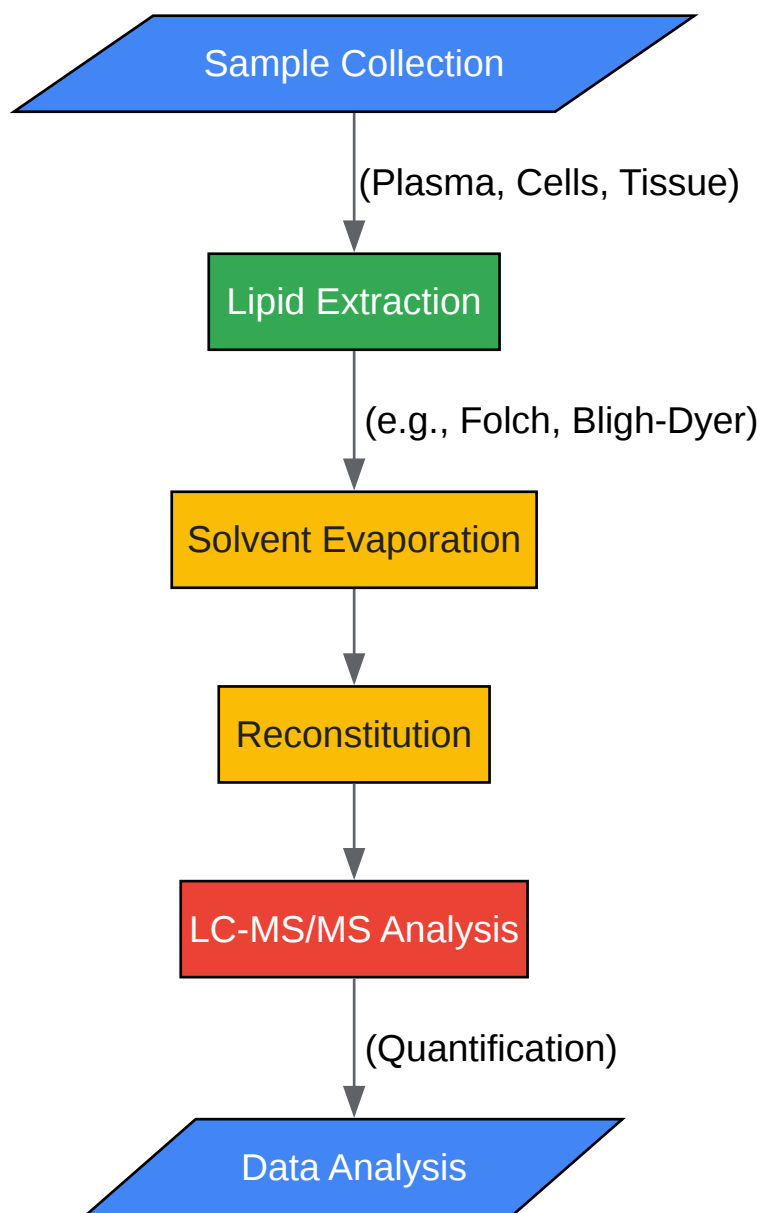
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Caption: Reverse Cholesterol Transport Pathway.

Cholesterol Biosynthesis (HMG-CoA Reductase Pathway)

Cholesterol is synthesized de novo in the body, primarily in the liver, through a complex series of reactions known as the mevalonate pathway.^[16] The enzyme HMG-CoA reductase catalyzes the rate-limiting step in this pathway and is a major target for cholesterol-lowering drugs (statins).^[17]





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